2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Overview
Description
2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C10H13N3O. It is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazolo[1,5-a]pyrazine core with a tert-butyl group at the 2-position and a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting that this compound may also interact with specific biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been observed to inhibit certain kinases, thereby affecting phosphorylation processes and downstream signaling pathways .
Cellular Effects
The effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol in animal models vary with dosage. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as kinases and oxidoreductases. These interactions can lead to changes in metabolite levels and overall metabolic balance. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol has been shown to affect the glycolytic pathway by inhibiting specific kinases, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol can bind to transport proteins that mediate its uptake into cells, where it can then interact with intracellular targets. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes. The precise localization of this compound can determine its specific biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, which then cyclize to form the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The pyrazine ring can be reduced under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4-one.
Reduction: Formation of partially or fully reduced pyrazolopyrazine derivatives.
Substitution: Formation of various substituted pyrazolopyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyrazolopyrazine derivatives
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-ol: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
2-(tert-butyl)pyrazolo[3,4-b]pyridine: Similar structure but with a different ring fusion pattern, leading to different chemical and biological properties.
2-(tert-butyl)pyrazolo[4,3-c]pyridine: Another structural isomer with distinct properties due to the different arrangement of nitrogen atoms in the ring system
Uniqueness
2-tert-Butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a hydroxyl group. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-tert-butyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)8-6-7-9(14)11-4-5-13(7)12-8/h4-6H,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXCFCCXHQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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